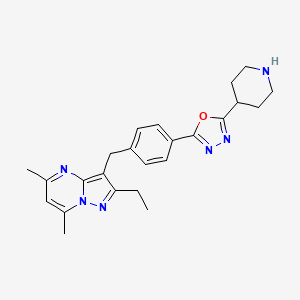
NE 52-QQ57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NE 52-QQ57 is a selective, orally available antagonist of G-protein coupled receptor 4 (GPR4). It has shown significant anti-inflammatory activity and is used primarily in scientific research. The compound has an IC50 value of 70 nM for GPR4, indicating its potency .
Mechanism of Action
Target of Action
The primary target of the compound NE 52-QQ57 is the G-protein coupled receptor 4 (GPR4) . GPR4 is a proton-sensing transmembrane receptor that has been shown to possess a wide range of physiological functions .
Mode of Action
this compound acts as a selective antagonist of GPR4 . It effectively blocks GPR4-mediated cAMP accumulation . This antagonism of GPR4 by this compound significantly inhibits the increased expression of several key inflammatory cytokines and signaling molecules .
Biochemical Pathways
The antagonism of GPR4 by this compound affects several biochemical pathways. It inhibits the AGE-induced increased expression of inflammatory cytokines and signaling molecules, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX2), and prostaglandin E2 (PGE2) . It also mitigates IL-33-induced activation of the p38/nuclear factor-κB signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces the expression of several key inflammatory cytokines and signaling molecules . It also rescues type II collagen from AGE-induced degradation by inhibiting the expression of matrix metalloproteinase (MMP)-3 and MMP-13 . Furthermore, it ameliorates IL-33-induced oxidative stress by reducing mitochondrial reactive oxygen species and 4-hydroxynonenal .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of AGEs and IL-33, which can increase the expression of GPR4 . .
Preparation Methods
The synthesis of NE 52-QQ57 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and oxadiazole rings. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NE 52-QQ57 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NE 52-QQ57 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study GPR4-related pathways and mechanisms.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling.
Medicine: Explored for potential therapeutic applications in inflammatory diseases, osteoarthritis, and rheumatoid arthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies
Comparison with Similar Compounds
NE 52-QQ57 is unique due to its high selectivity and potency as a GPR4 antagonist. Similar compounds include:
Fasiglifam: Another GPR4 antagonist with different pharmacokinetic properties.
MK-6892: A compound with similar anti-inflammatory effects but different molecular targets.
Grp94 Inhibitor-1: Targets a different receptor but has comparable anti-inflammatory activity
These compounds highlight the uniqueness of this compound in terms of its selectivity and efficacy in targeting GPR4.
Properties
IUPAC Name |
2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWNPLNIEJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)

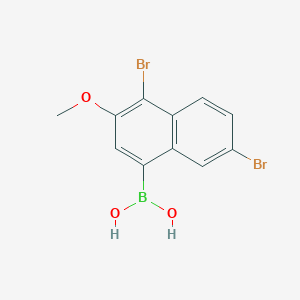


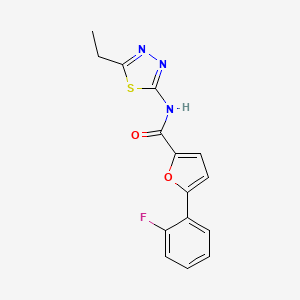

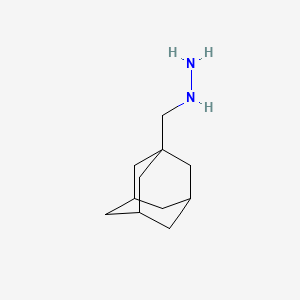
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
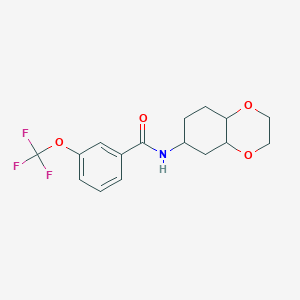
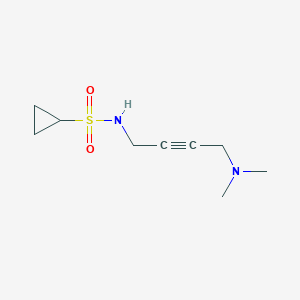
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
